(2-Cycloheptylideneethyl)trimethylsilane
Overview
Description
(2-Cycloheptylideneethyl)trimethylsilane: is an organosilicon compound with the molecular formula C12H24Si . It is characterized by the presence of a cycloheptylidene group attached to an ethyl chain, which is further bonded to a trimethylsilane group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cycloheptylideneethyl)trimethylsilane typically involves the reaction of cycloheptanone with trimethylsilyl chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out in an inert atmosphere, often using dry tetrahydrofuran as the solvent. The reaction mixture is cooled to low temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Cycloheptylideneethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptyl alcohol derivatives.
Substitution: Formation of various substituted cycloheptylidene derivatives.
Scientific Research Applications
Chemistry: (2-Cycloheptylideneethyl)trimethylsilane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and can be used in the formation of carbon-silicon bonds.
Biology: In biological research, this compound is used to study the effects of silicon-containing compounds on biological systems. It can be used in the development of silicon-based drugs and biomaterials.
Medicine: The compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, resins, and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (2-Cycloheptylideneethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group for reactive sites, allowing for selective transformations. The compound can also undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
- (2-Cyclohexylideneethyl)trimethylsilane
- (2-Cyclopentylideneethyl)trimethylsilane
- (2-Cyclooctylideneethyl)trimethylsilane
Comparison: (2-Cycloheptylideneethyl)trimethylsilane is unique due to the presence of the seven-membered cycloheptylidene ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexylidene) and five-membered (cyclopentylidene) counterparts. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-cycloheptylideneethyl(trimethyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-13(2,3)11-10-12-8-6-4-5-7-9-12/h10H,4-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJBZBGVAPUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=C1CCCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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